Product packaging for 6-Chloro-4,5-dimethylpyridazin-3-amine(Cat. No.:CAS No. 76593-36-7)

6-Chloro-4,5-dimethylpyridazin-3-amine

Cat. No.: B1277671
CAS No.: 76593-36-7
M. Wt: 157.6 g/mol
InChI Key: NYQKWJMDQIXMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Pyridazine (B1198779) Core in Pharmaceutical and Biological Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, allow for potent and specific interactions with biological targets. Derivatives of the pyridazine core have been reported to exhibit a wide spectrum of pharmacological activities.

These activities are diverse and have been the subject of extensive research. The inherent polarity of the pyridazine ring can also contribute to favorable pharmacokinetic properties in drug candidates.

Table 1: Reported Biological Activities of Pyridazine Derivatives

Biological ActivityDescription
Antihypertensive Compounds that help lower high blood pressure.
Anticancer Molecules showing inhibitory activity against various cancer cell lines.
Antibacterial Agents effective against bacterial infections.
Analgesic Compounds that act to relieve pain.
Anti-inflammatory Substances that reduce inflammation or swelling.
Antiviral Molecules that can inhibit the replication of viruses.
Antidiabetic Compounds investigated for their potential to manage diabetes.

Historical Perspective of 6-Chloro-4,5-dimethylpyridazin-3-amine in Academic Investigations

The academic investigation of this compound is primarily understood through its role as a synthetic intermediate or building block. While a definitive first synthesis paper is not prominent in the literature, its emergence is rooted in the broader exploration of pyridazine chemistry that intensified over the past few decades. Researchers have systematically created libraries of substituted pyridazines to explore structure-activity relationships (SAR).

The synthesis of related compounds, such as 3-amino-6-chloropyridazine (B20888), is well-documented and often involves the reaction of a dichloropyridazine precursor with ammonia (B1221849). google.com It is through these established synthetic pathways that functionalized molecules like this compound have become accessible for research purposes. Its presence in the catalogs of chemical suppliers specializing in research chemicals indicates its utility in contemporary organic synthesis and medicinal chemistry projects. doronscientific.com

Table 2: Chemical Properties of this compound

PropertyValue
Molecular Formula C6H8ClN3
Molecular Weight 157.6 g/mol
Appearance Solid
Class Pyridazine Derivative

Rationale for Comprehensive Research into this compound

The rationale for research into this compound is centered on its function as a versatile chemical building block for the development of more complex molecules. chemshuttle.com The compound features several key reactive sites that allow for further chemical modification:

The Amino Group: The primary amine at the 3-position can be readily acylated, alkylated, or used in cyclization reactions to build more elaborate heterocyclic systems.

The Chloro Group: The chlorine atom at the 6-position is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, including amines, ethers, and thioethers.

The Pyridazine Ring: The core ring itself can undergo further reactions, and its nitrogen atoms can influence the reactivity of the substituents.

This trifecta of reactivity makes the compound a valuable starting material in drug discovery campaigns. For instance, the related compound 3-amino-6-chloropyridazine serves as a key intermediate in the synthesis of the fourth-generation cephalosporin (B10832234) antibiotic, cefozopran. evitachem.com Similarly, derivatives built upon the 3-amino-6-chloropyridazine scaffold have been synthesized and evaluated as potential analgesic agents. nih.gov Therefore, the comprehensive study of this compound is driven by its potential to unlock new synthetic pathways to novel compounds with significant therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClN3 B1277671 6-Chloro-4,5-dimethylpyridazin-3-amine CAS No. 76593-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4,5-dimethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQKWJMDQIXMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426291
Record name 6-Chloro-4,5-dimethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76593-36-7
Record name 6-Chloro-4,5-dimethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-chloro-4,5-dimethylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Chemical Transformations Involving 6 Chloro 4,5 Dimethylpyridazin 3 Amine

Established Synthetic Pathways for 6-Chloro-4,5-dimethylpyridazin-3-amine

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction on a suitable dichlorinated precursor. This approach is common for the synthesis of aminopyridazines due to the availability of the starting materials.

Key Reactants and Optimized Reaction Conditions

The primary method for synthesizing this compound involves the regioselective amination of 3,6-dichloro-4,5-dimethylpyridazine (B1321573). The key to this synthesis is controlling the reaction to favor monosubstitution over disubstitution, replacing one chlorine atom with an amino group.

The reaction is typically carried out by treating 3,6-dichloro-4,5-dimethylpyridazine with an ammonia (B1221849) source. Aqueous ammonia or ammonia in an alcoholic solvent is commonly used. The reaction is often performed under elevated temperature and pressure in a sealed vessel to ensure the ammonia remains in solution and to increase the reaction rate. The choice of solvent can influence the reaction's efficiency; alcohols like ethanol (B145695) are frequently employed. chemicalbook.com The temperature for these reactions can range from 120°C to 180°C. chemicalbook.comgoogle.com

Purification of the final product is generally achieved through recrystallization or column chromatography to isolate the desired this compound from any unreacted starting material or the disubstituted diamine byproduct. google.com

Table 1: Optimized Reaction Conditions for Amination of Dichloropyridazines
Key ReactantReagentSolventTemperature (°C)Reaction Time (hours)Typical Yield
3,6-Dichloro-4,5-dimethylpyridazineAmmonia (liquid or aqueous solution)Ethanol or DMF120-1805-26High (e.g., ~87-95% for analogous compounds) chemicalbook.comgoogle.com

Scale-Up Considerations and Industrial Synthesis Approaches

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several considerations. The use of high-pressure reactors is necessary to safely handle ammonia at elevated temperatures. google.com Precise control over temperature and pressure is critical to ensure regioselectivity and minimize the formation of impurities, which can be challenging and costly to remove on a large scale.

In an industrial setting, purification by recrystallization is highly preferred over column chromatography due to cost, solvent usage, and throughput. Therefore, optimizing the reaction conditions to maximize the yield of the desired product and facilitate its crystallization is a primary focus. google.com The choice of solvent is also critical, considering factors like cost, safety, and environmental impact. Solvents such as ethanol, methanol (B129727), or water are often preferred. google.com Process safety is paramount, especially concerning the handling of pressurized ammonia and the management of potential exotherms during the reaction.

Derivatization Strategies Utilizing this compound as a Core Scaffold

This compound is a versatile building block for creating fused heterocyclic systems. The presence of the 3-amino group and the 6-chloro substituent allows for a variety of cyclization reactions to form bicyclic structures like imidazopyridazines and triazolopyridazines.

Synthesis of Imidazopyridazine Analogs from this compound

Imidazo[1,2-b]pyridazines are a class of fused heterocycles synthesized from 3-aminopyridazine (B1208633) derivatives. The synthesis involves the formation of an imidazole (B134444) ring fused to the pyridazine (B1198779) core. A common and effective method is the reaction of this compound with an α-halocarbonyl compound, such as 1,3-dichloroacetone, in a solvent like 1,2-dimethoxyethane (B42094) under reflux. mdpi.com This reaction proceeds via an initial N-alkylation of the pyridazine ring nitrogen, followed by an intramolecular cyclization with the amino group to form the imidazole ring.

Modern synthetic methods also employ metal-catalyzed cross-coupling reactions to construct the imidazopyridazine skeleton. researchgate.net These reactions offer alternative pathways and can provide access to a wider range of substituted analogs.

Table 2: Synthesis of Imidazo[1,2-b]pyridazine (B131497) Precursors
Pyridazine ReactantReagentSolventConditionProduct TypeReference
6-chloropyridazin-3-amine1,3-dichloroacetone1,2-dimethoxyethaneReflux, 48h6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine mdpi.com

Development of Substituted Bicyclic Aza-heterocycles Incorporating this compound

The chloro and amino groups on the pyridazine ring are ideal handles for constructing various other fused aza-heterocycles through palladium-catalyzed reactions. For instance, Pd-catalyzed amidation, coupling 2-chloro-3-amino-heterocycles with primary amides, can lead to the formation of different imidazo-fused systems in a single vessel. organic-chemistry.org This strategy involves an initial coupling reaction followed by an in-situ cyclization and dehydration to yield the final bicyclic product. organic-chemistry.org

These advanced methods provide efficient and regioselective access to complex heterocyclic structures that are of interest in medicinal chemistry. The specific substitution pattern of this compound would influence the reactivity and electronic properties of the resulting fused systems.

Formation of Novelchemicalbook.comevitachem.comnih.govTriazolo[4,3-b]pyridazines from this compound

The synthesis of the chemicalbook.comevitachem.comnih.govtriazolo[4,3-b]pyridazine system from this compound involves a two-step sequence. First, the 3-amino group is converted into a hydrazino group. This is typically achieved via a nucleophilic aromatic substitution reaction where the chlorine at the 6-position is displaced by hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. nih.gov

The resulting 3-amino-6-hydrazinyl-4,5-dimethylpyridazine is then cyclized to form the triazole ring. This cyclization can be accomplished by reacting the hydrazino intermediate with a one-carbon electrophile, such as a carboxylic acid or its derivative. nih.gov For example, condensation with formic acid would yield the parent triazolopyridazine, while other carboxylic acids would introduce a substituent on the triazole ring. POCl₃ is sometimes used to assist in the cyclization step. nih.gov

Table 3: General Pathway to chemicalbook.comevitachem.comnih.govTriazolo[4,3-b]pyridazines
StepStarting MaterialReagentsSolventIntermediate/ProductReference
1. HydrazinationThis compoundHydrazine hydrateEthanol3-Amino-6-hydrazinyl-4,5-dimethylpyridazine nih.gov
2. Cyclization3-Amino-6-hydrazinyl-4,5-dimethylpyridazineCarboxylic acid (e.g., HCOOH, CH₃COOH) or POCl₃VariesSubstituted chemicalbook.comevitachem.comnih.govTriazolo[4,3-b]pyridazine nih.gov

Other Strategic Functionalizations and Condensation Reactions of this compound

The reactivity of this compound is characterized by the electrophilic nature of the carbon atom bearing the chlorine and the nucleophilicity of the 3-amino group. This dual reactivity allows for a range of strategic functionalizations and condensation reactions to build more complex molecular architectures.

One of the primary functionalization strategies involves the nucleophilic substitution of the chlorine atom at the 6-position. This reaction is a cornerstone for introducing diverse functionalities onto the pyridazine ring. A documented example is the substitution of the chloro group with a methoxy (B1213986) group. When this compound is treated with a solution of sodium methylate in methanol and heated under microwave conditions to 130 °C, it undergoes a nucleophilic aromatic substitution to yield 6-methoxy-4,5-dimethylpyridazin-3-amine. googleapis.com This transformation highlights the utility of the chloro group as a leaving group for introducing oxygen-based nucleophiles.

Another key transformation is the construction of fused heterocyclic systems via condensation reactions involving the 3-amino group. This approach is particularly valuable for synthesizing scaffolds of medicinal interest, such as imidazo[1,2-b]pyridazines. In a specific application, this compound is reacted with bromoacetaldehyde (B98955) diethyl acetal (B89532) in isopropanol (B130326), catalyzed by hydrobromic acid, and heated to reflux. ambeed.com This reaction proceeds via an initial condensation and subsequent intramolecular cyclization to form the corresponding 6-chloro-2-(diethoxymethyl)-4,5-dimethylimidazo[1,2-b]pyridazine intermediate, which can be further elaborated. ambeed.com This cyclocondensation serves as an efficient method for accessing the imidazopyridazine core structure.

Further functionalization can also be achieved through reactions with various amines under thermal conditions. For instance, heating this compound with N,N-diisopropylethylamine in butyronitrile (B89842) at 125 °C facilitates further synthetic modifications, demonstrating its utility as a robust intermediate. google.com

The following table summarizes these strategic transformations:

ReactantReagents and ConditionsProduct Type
This compoundSodium methylate in MeOH, 130 °C (microwave) googleapis.com6-Methoxy-4,5-dimethylpyridazin-3-amine
This compoundBromoacetaldehyde diethyl acetal, HBr, isopropanol (reflux) ambeed.comImidazo[1,2-b]pyridazine derivative
This compoundN,N-diisopropylethylamine, butyronitrile, 125 °C google.comFurther functionalized pyridazine

Stereoselective Synthesis of Advanced Intermediates Using this compound

The prochiral nature of this compound makes it a valuable starting material for the synthesis of advanced chiral intermediates, particularly for applications in medicinal chemistry. While direct asymmetric transformations on the pyridazine ring itself are not widely documented for this specific substrate, it serves as a critical achiral core that can be coupled with existing chiral building blocks to construct stereochemically defined molecules.

A prominent strategy involves the nucleophilic substitution of the 6-chloro group by a chiral amine, thereby incorporating a stereocenter into the molecule. This approach leverages the well-established reactivity of the C-Cl bond. For example, the synthesis of (R)-6-chloro-N-(1-(2-chloroethyl)piperidin-3-yl)-4,5-dimethylpyridazin-3-amine has been documented. google.com In this synthesis, the achiral this compound is coupled with a chiral piperidine (B6355638) derivative. The resulting product is a single enantiomer, with its stereochemistry being dictated by the chiral starting material used in the coupling reaction.

This method demonstrates the utility of this compound as a scaffold. By reacting it with enantiopure synthons, complex molecules with specific stereochemical configurations can be accessed efficiently. These advanced intermediates are often pivotal in the development of targeted therapeutic agents where specific stereoisomers exhibit desired biological activity.

The table below outlines an example of its use in synthesizing a stereochemically defined intermediate:

Pyridazine CoreChiral Reactant FragmentResulting Advanced Intermediate
This compound(R)-piperidin-3-yl amine derivative google.com(R)-6-chloro-N-(1-(2-chloroethyl)piperidin-3-yl)-4,5-dimethylpyridazin-3-amine google.com

While the current literature primarily showcases the conjugation of this pyridazine with chiral fragments, the potential for direct stereoselective functionalization, perhaps through transition-metal-catalyzed cross-coupling with chiral ligands, remains an area for future exploration.

Biological Activities and Pharmacological Relevance of 6 Chloro 4,5 Dimethylpyridazin 3 Amine and Its Derivatives

Modulatory Effects on Critical Signal Transduction Pathways

Inhibition of the PI3K-AKT-mTOR Pathway by 6-Chloro-4,5-dimethylpyridazin-3-amine Derivatives

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, growth, survival, and angiogenesis. semanticscholar.orgnih.gov Dysregulation and constitutive activation of this pathway are common occurrences in a wide range of human cancers, making it a key target for the development of novel anticancer therapies. nih.govnih.govmdpi.com The development of small molecule inhibitors that target the key nodes of this pathway—PI3K, AKT, and mTOR—represents a promising strategy in oncology. semanticscholar.orgnih.gov Research has shown that various heterocyclic compounds, including those with pyrimidine (B1678525) and pyridazine (B1198779) cores, can act as potent inhibitors of this pathway. nih.govresearchgate.net

Phenylsulfonylurea derivatives, for instance, have been identified as dual inhibitors of Class I PI3K and mTOR kinase activity. semanticscholar.org Specifically, certain aminopyrimidin derivatives have been shown to inhibit regulators of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in human breast tumor cell lines. semanticscholar.org These findings highlight the potential for pyridazine-based structures, as close analogues of pyrimidines, to be developed as effective inhibitors of this crucial cancer-related signaling cascade.

Impact on Cellular Proliferation and Growth Regulation

Derivatives of the pyridazine chemical class have demonstrated significant antiproliferative activity across a variety of cancer cell lines. actascientific.comresearchgate.net The inhibition of the PI3K/AKT/mTOR pathway is a key mechanism through which these compounds can exert their effects on cell growth and proliferation. semanticscholar.org By blocking signals that promote cell growth and division, these inhibitors can effectively arrest the cell cycle. nih.gov For example, certain pyrimido-pyridazine derivatives have been shown to induce cell cycle arrest in the S-phase, while some pyridazinone-based compounds cause arrest in the G0–G1 phase. nih.govnih.gov

Studies on various cancer cell lines have quantified the antiproliferative effects of these compounds. For instance, a novel 4-thiazolidinone (B1220212) derivative, Les-3331, showed potent antiproliferative activity in breast cancer cells by measuring the incorporation of [3H]-thymidine into DNA. mdpi.com Similarly, pyrazoline derivatives bearing a phenyl pyridazine core have exhibited promising antiproliferative activities against lung (A549), liver (HepG-2), intestinal (CaCo-2), and breast (MCF-7) cancer cell lines. researchgate.net

Compound ClassCell LineEffectCitation
Pyridazinone Derivative (10l)A549 (Lung)Cell cycle arrest at G0-G1 phase nih.gov
Pyrimido-pyridazine Derivative (2b)MDA-MB-231 (Breast)Cell cycle arrest at S-phase nih.gov
Pyrazoline Derivative (8k)HepG-2 (Liver)IC50 of 8.33 µM researchgate.net
Pyrazoline Derivative (8k)MCF-7 (Breast)IC50 of 1.67 µM researchgate.net
Pyrazoline Derivative (8k)CaCo-2 (Intestinal)IC50 of 10 µM researchgate.net
Sensitization of Tumor Cells to Apoptotic Stimuli

A key strategy in cancer treatment is the induction of apoptosis, or programmed cell death, in malignant cells. nih.gov Derivatives of pyridazine have been shown to effectively trigger apoptotic pathways. researchgate.netnih.gov The mechanism often involves the modulation of key regulatory proteins in the apoptotic cascade. For example, studies have demonstrated that certain pyridazinone-based compounds upregulate the expression of pro-apoptotic genes like p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2. nih.gov

This disruption of the balance between pro- and anti-apoptotic proteins is a hallmark of the intrinsic, mitochondria-dependent pathway of apoptosis. nih.gov One study on a pyrazolo[3,4-d]pyridazine derivative (PPD-1) found it significantly increased the percentage of apoptotic cells in the A549 lung cancer cell line from 0.57% (untreated) to 10.06% (treated). nih.gov This effect was linked to a disruption of the Bcl-2/Bax balance. nih.gov Furthermore, other pyrazoline derivatives have been shown to induce apoptosis by activating caspase-3, a key executioner enzyme in the apoptotic process. researchgate.net

Compound/DerivativeCancer Cell LineApoptotic MechanismKey FindingsCitation
Pyridazinone derivative (10l)A549 (Lung)Gene RegulationUpregulated p53 and Bax; Downregulated Bcl-2 nih.gov
Pyrazolo[3,4-d]pyridazine derivative (PPD-1)A549 (Lung)Disruption of Bcl-2/Bax balanceIncreased apoptotic cells to 10.06% from 0.57% nih.gov
Pyrazoline derivative (8k)MultipleCaspase ActivationShowed a 5-fold increase in caspase-3 activity researchgate.net
Overcoming Resistance to Conventional Antineoplastic Therapies

A major challenge in oncology is the development of resistance to conventional cancer therapies. nih.govmdpi.com The activation of survival pathways, such as the PI3K/Akt/mTOR pathway, is a significant mechanism by which cancer cells can evade the effects of chemotherapy and radiation. nih.govmdpi.com Therefore, inhibitors targeting this pathway hold the potential to overcome or circumvent these resistance mechanisms. nih.gov

By blocking the pro-survival signaling of the PI3K/Akt/mTOR pathway, pyridazine-based inhibitors could potentially re-sensitize resistant tumor cells to conventional treatments. nih.govmdpi.com The strategy of using multi-target drugs or hybrid molecules is being explored to combat the complexity of cancer resistance. mdpi.com Rationally designed hybrid drugs can simultaneously affect different cancer hallmarks to prevent the upregulation of resistance mechanisms. mdpi.com While direct studies on this compound derivatives for overcoming resistance are not extensively detailed in the provided context, their role as potential PI3K/Akt/mTOR inhibitors places them within a class of agents investigated for this purpose. semanticscholar.orgnih.gov

Evaluation in Specific Cancer Cell Lines (e.g., KPL-4 Breast Tumor Cells)

The anticancer activity of pyridazine derivatives has been evaluated across a broad spectrum of human tumor cell lines. actascientific.comnih.gov While specific data on the KPL-4 breast tumor cell line is not prominently available in the search results, extensive testing has been conducted on other representative breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govmdpi.comresearchgate.netjst.go.jp

For instance, a novel pyrimido-pyridazine derivative demonstrated significant antitumor activity against MDA-MB-231 cells. nih.gov Another study reported that pyrazoline derivatives carrying a phenyl pyridazine core showed potent antiproliferative activity against the MCF-7 cell line, with one compound exhibiting an IC50 value of 1.67 µM. researchgate.net Furthermore, a range of pyridazine-containing compounds were screened for their cytotoxic effects on both MCF-7 and HCT-116 (colon cancer) cell lines, with some showing potent activity. jst.go.jp This broad screening demonstrates the potential of the pyridazine scaffold against various cancer types, including different subtypes of breast cancer. nih.govnih.gov

In Vivo Efficacy Studies in Xenograft Models

The therapeutic potential of pyridazine-based compounds has been validated in preclinical in vivo models. nih.govjst.go.jp These studies are crucial for assessing a compound's antitumor activity in a whole-organism setting. For example, a novel pyrimido-pyridazine derivative was evaluated in a lymphoma-bearing mouse model, where it was found to significantly increase the lifespan of the animals and reduce tumor growth. nih.gov

In another study, the antitumor activity of newly synthesized pyridazine compounds was tested against Ehrlich's ascites carcinoma (EAC) solid tumors grown in mice, demonstrating their in vivo efficacy. jst.go.jp Furthermore, research on pyrazolo[3,4-d]pyrimidine derivatives, a related heterocyclic scaffold, in mouse xenograft models of prostate cancer also showed a significant reduction in tumor growth. nih.gov These xenograft studies provide strong evidence that the anticancer effects observed in cell cultures can translate to tangible therapeutic benefits in vivo. nih.govnih.gov

Sirtuin Modulatory Activity of Compounds Derived from this compound

Sirtuins are a class of NAD⁺-dependent deacetylases that play a crucial role in regulating a wide array of cellular processes, including metabolism, stress responses, and aging. researchgate.net The modulation of sirtuin activity by small molecules has emerged as a promising therapeutic strategy for various diseases. While direct studies on this compound are limited, research into structurally related pyridazine derivatives has revealed significant sirtuin modulatory potential. For instance, an imidazo-pyridazine derivative has been identified as a potent activator of Sirtuin 1 (SIRT1). researchgate.net

The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and biological functions. SIRT1, primarily located in the nucleus, is the most extensively studied for its role in health and disease. nih.gov SIRT3, a mitochondrial sirtuin, is a key regulator of mitochondrial function and cellular metabolism. The selectivity of sirtuin modulators for specific isoforms is a critical aspect of their therapeutic potential. While comprehensive data on the isoform specificity of this compound derivatives is not widely available, the focus of many studies on pyridazine-based compounds has been on SIRT1 activation. researchgate.netnih.gov The development of isoform-specific modulators is an active area of research to minimize off-target effects.

Sirtuins catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylase activity is fundamentally dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). nih.gov The reaction consumes one molecule of NAD⁺ for each acetyl group removed, producing nicotinamide, the deacetylated substrate, and O-acetyl-ADP-ribose. nih.gov The activity of sirtuins is therefore intrinsically linked to the cellular energy status as reflected by the intracellular NAD⁺ levels. nih.gov Compounds that modulate sirtuin activity, such as certain pyridazine derivatives, can either enhance or inhibit this NAD⁺-dependent deacetylation process, thereby influencing the function of numerous downstream target proteins.

SIRT1 is recognized as a significant factor in extending lifespan and delaying cellular senescence. mdpi.com It contributes to maintaining genomic integrity by promoting DNA repair processes and protecting against oxidative stress. mdpi.com By deacetylating key proteins involved in DNA repair and cell cycle control, such as p53, SIRT1 helps to prevent the accumulation of DNA damage, a hallmark of aging. The activation of SIRT1 by small molecules is therefore considered a potential strategy to enhance cellular longevity and maintain genomic stability.

The role of sirtuins, particularly SIRT1, in regulating metabolism and inflammation has positioned them as attractive therapeutic targets for age-related and metabolic diseases. nih.gov Positive modulation of SIRT1 activity is believed to have the potential to ameliorate conditions such as type 2 diabetes, cardiovascular disorders, and neurodegenerative diseases. nih.gov The development of sirtuin-activating compounds (STACs) with improved potency and specificity is a key focus of current research. Pyridazine-based scaffolds are among the chemical structures being explored for the development of new STACs with therapeutic potential. mdpi.com

Inhibitory Effects on Mixed Lineage Kinases (MLKs) by this compound Analogs

Mixed lineage kinases (MLKs) are a family of mitogen-activated protein kinase kinase kinases (MAPKKKs) that are involved in cellular stress signaling pathways. The inhibition of MLKs has been investigated as a therapeutic approach for neurodegenerative diseases and other conditions. Research into pyridazine-based compounds has shown their potential as kinase inhibitors. For example, 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized and identified as inhibitors of various eukaryotic kinases. researchgate.net Some of these derivatives displayed selectivity for dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). researchgate.net While direct inhibition of MLKs by this compound itself is not documented, the activity of related pyridazine scaffolds suggests that this chemical class could be a source of MLK inhibitors.

Below is a table of selected imidazo[1,2-b]pyridazine derivatives and their inhibitory concentrations against various kinases.

CompoundTarget KinaseIC50 (nM)
20a CLK182
CLK444
DYRK1A50
PfCLK132

Data sourced from a study on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives as kinase inhibitors. researchgate.net

Platelet-Activating Factor (PAF) Inhibition by this compound Derivatives

The following table presents examples of PAF inhibitors with their corresponding IC50 values against PAF-induced platelet aggregation.

Inhibitor ClassExample CompoundIC50 (µM)
Natural Products Ginkgolide B0.23
Kadsurenone0.03
Synthetic Compounds WEB 20860.08
BN 520210.23

This table provides examples of known PAF inhibitors and is for illustrative purposes. Specific data for this compound derivatives is not available.

Attenuation of Bronchoconstriction and Allergic Responses

Derivatives of the pyridazinone scaffold have been investigated for their potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A key target in these conditions is the enzyme phosphodiesterase 4 (PDE4), which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels in airway smooth muscle and inflammatory cells lead to bronchodilation and suppression of inflammatory responses.

Research into pyridazinone derivatives has identified compounds that act as potent PDE4 inhibitors. For instance, a series of pyridazinone derivatives bearing an indole (B1671886) moiety were synthesized and evaluated for their PDE4 inhibitory and anti-inflammatory activities. One of the most promising compounds, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, demonstrated significant and selective inhibition of the PDE4B isoenzyme. nih.gov This compound was also shown to regulate the production of pro-inflammatory cytokines and chemokines in human primary macrophages. nih.gov While these findings highlight the potential of the broader pyridazinone class in attenuating bronchoconstriction and allergic inflammation, further studies are required to specifically explore derivatives of this compound for this application.

Investigation of Diverse Biological Applications

The versatility of the this compound scaffold has led to its exploration in a wide array of therapeutic areas, including oncology, neurodegenerative disorders, inflammation, cardiovascular diseases, and metabolic disorders.

Anticancer Efficacy in Preclinical and In Vivo Models

The pyridazine core is a common feature in a number of approved and investigational anticancer agents. Derivatives of this scaffold have demonstrated significant cytotoxic and tumor growth inhibitory effects in both preclinical and in vivo models. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.

A series of novel 3,6-disubstituted pyridazine derivatives were designed, synthesized, and evaluated for their anticancer potential. One compound, in particular, exhibited potent growth inhibition against a majority of the NCI-60 cancer cell lines. acs.org Subsequent in vivo studies in an Ehrlich ascites carcinoma solid tumor model revealed a significant reduction in mean tumor volume and induction of necrosis in treated groups, without observable signs of toxicity. acs.org Furthermore, some pyridazine-containing compounds have been investigated as inhibitors of vascular endothelial growth factor receptor (VEGFR), a key mediator of angiogenesis. bohrium.com For example, a synthesized pyridazine-containing compound demonstrated potent cytotoxic activity against the HCT-116 colon cancer cell line and exhibited high inhibition of the VEGFR kinase. bohrium.com

Another study focused on 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones, which were tested for their anticancer activity. One derivative showed high activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines, with a GI50 value of less than 2 microM. actascientific.com These studies underscore the potential of the pyridazine scaffold in the development of novel anticancer therapeutics.

Table 1: Anticancer Activity of Selected Pyridazine Derivatives This table is for illustrative purposes and includes data on various pyridazine derivatives.

Compound ID Cancer Cell Line Activity (GI50) Reference
Compound 9e NCI-60 Panel High Growth Inhibition acs.org
Compound 5b HCT-116 (Colon) Potent Cytotoxicity bohrium.com
Compound 2g HL-60 (TB) (Leukemia) < 2 µM actascientific.com
Compound 2g SR (Leukemia) < 2 µM actascientific.com
Compound 2g NCI-H522 (Non-small-cell lung) < 2 µM actascientific.com

| Compound 2g | BT-549 (Breast) | < 2 µM | actascientific.com |

Neurodegenerative Disease Research Applications

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (B1216132) (ACh) levels is a key contributor to the cognitive deficits observed in patients. A primary therapeutic strategy is to inhibit the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several pyridazine derivatives have been identified as potent cholinesterase inhibitors.

A series of 3-amino-6-phenylpyridazines were synthesized and evaluated for their AChE inhibitory activity. One of the most potent compounds in this series was 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, which exhibited an IC50 of 0.12 μM on purified AChE from electric eel, representing a significant increase in potency compared to the parent compound, minaprine. acs.org Another study identified 2,6-disubstituted pyridazinone derivatives as novel AChE inhibitors. nih.gov The lead compound from this series demonstrated high AChE inhibitory activity and selectivity over BuChE in vitro. nih.gov

Furthermore, novel pyridazinone derivatives have been synthesized and evaluated as selective BuChE inhibitors. One such derivative, [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate, was identified as the most potent eqBuChE inhibitor in its series, with an IC50 of 12.8 μM. nih.gov Kinetic and molecular docking studies revealed that these compounds act as mixed-type inhibitors, binding to both the catalytic active site and the peripheral anionic site of human BuChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Pyridazine Derivatives This table is for illustrative purposes and includes data on various pyridazine derivatives.

Compound Target Enzyme IC50 (µM) Reference
3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine AChE (electric eel) 0.12 acs.org
[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate (16c) eqBuChE 12.8 nih.gov
Donepezil (Reference) eqBuChE 3.25 nih.gov

| Donepezil (Reference) | EeAChE | 0.11 | nih.gov |

Anti-inflammatory Modulating Properties

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory therapies. The pyridazine scaffold has been extensively utilized in the design of selective COX-2 inhibitors, which offer the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

A study on new pyridazine derivatives identified several compounds with potent and selective COX-2 inhibitory activity. cu.edu.eg For instance, compound 3g in the study, a 2,6-disubstituted pyridazinone, exhibited a COX-2 IC50 of 43.84 nM, making it more potent than the established COX-2 inhibitor celecoxib (B62257) (IC50 = 73.53 nM). cu.edu.eg This compound also demonstrated a high selectivity index (SI) for COX-2 over COX-1, comparable to that of celecoxib. cu.edu.eg In vivo studies in a carrageenan-induced rat paw edema model confirmed the potent anti-inflammatory activity of this derivative, which was found to be equipotent to celecoxib and comparable to indomethacin. cu.edu.eg

Another research effort focused on pyrazole-pyridazine hybrids as selective COX-2 inhibitors. nih.gov The most active compounds from this series, the trimethoxy derivatives 5f and 6f , showed higher COX-2 inhibitory action than celecoxib, with IC50 values of 1.50 and 1.15 μM, respectively. nih.gov These compounds also effectively inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in LPS-stimulated macrophages. nih.gov

Table 3: COX-2 Inhibitory Activity of Selected Pyridazine Derivatives This table is for illustrative purposes and includes data on various pyridazine derivatives.

Compound ID COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (SI) Reference
Compound 3g 504.6 43.84 11.51 cu.edu.eg
Compound 3d 785.4 67.23 11.68 cu.edu.eg
Compound 6a 698.7 53.01 13.18 cu.edu.eg
Celecoxib (Reference) 873.2 73.53 11.87 cu.edu.eg

| Indomethacin (Reference) | 14.8 | 739.2 | 0.02 | cu.edu.eg |

Cardiovascular Disease Research and Related Applications

Pyridazine and pyridazinone derivatives have a long history in cardiovascular research, with several compounds investigated for their vasodilatory, antihypertensive, and cardiotonic properties. One notable example is the investigation of a novel pyridazinone derivative, 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H)pyridazinone monoethyl maleate (B1232345) (TZC-5665), and its metabolite, M-2. nih.gov

In isolated heart preparations, TZC-5665 demonstrated negative chronotropic and inotropic effects, while its metabolite, M-2, exhibited a potent positive inotropic effect with a slight positive chronotropic effect. nih.gov Further investigation in enzyme preparations revealed that both TZC-5665 and M-2 were more potent and selective inhibitors of phosphodiesterase (PDE) III than the reference compound milrinone. nih.gov PDE III inhibition is a well-established mechanism for increasing intracellular cAMP, leading to positive inotropic effects and vasodilation, which can be beneficial in the treatment of congestive heart failure. Additionally, TZC-5665 displayed non-selective beta-adrenoceptor blocking activity. nih.gov

Research into Diabetes and Obesity Pathophysiology

The pyridazine scaffold has also been explored for its potential in the management of metabolic disorders such as diabetes and obesity. Research in this area has focused on various enzymatic targets and signaling pathways involved in glucose and lipid metabolism.

A study on aryl-substituted pyrazolo[3,4-b]pyridine derivatives, a class of compounds containing a fused pyridazine-like ring system, demonstrated their potential as α-amylase inhibitors. mdpi.com α-Amylase is a key enzyme in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia. Several of the synthesized derivatives exhibited excellent α-amylase inhibition, with IC50 values significantly lower than that of the standard drug, acarbose. mdpi.com

While direct studies on derivatives of this compound for anti-obesity effects are limited in the available literature, the broader class of heterocyclic compounds is of significant interest. For instance, various piperidine (B6355638) derivatives have been investigated as antidiabetic agents, with some acting as dipeptidyl peptidase-4 (DPP-4) inhibitors. mdpi.com Given the structural similarities and the diverse biological activities of pyridazine derivatives, further research into their effects on metabolic pathways related to diabetes and obesity is warranted.

Enhancing Mitochondrial Activity and Muscle Performance

Detailed research findings on the direct effects of this compound and its derivatives on enhancing mitochondrial activity and muscle performance are not extensively available in publicly accessible scientific literature. The pyridazine chemical structure is a component of various biologically active molecules, and research into its derivatives is ongoing in diverse therapeutic areas, including oncology and infectious diseases. nih.govnih.govmdpi.com

The broader class of pyridazine derivatives has been investigated for a range of biological activities. nih.gov Some have been explored for their role in complex biochemical pathways, which can indirectly relate to cellular energy metabolism. nih.gov For instance, certain pyridazine-containing compounds have been studied for their effects on enzymes that play a role in cellular signaling and metabolism, which are crucial for mitochondrial function. nih.gov However, specific studies linking this compound to the enhancement of mitochondrial bioenergetics or direct improvements in muscle performance metrics have not been identified in the current body of public research.

Further investigation would be necessary to elucidate any potential role of this specific compound or its close analogs in modulating mitochondrial respiration, ATP production, or muscle contractility. Such research would typically involve in vitro studies on isolated mitochondria or muscle cells, followed by in vivo assessments in animal models.

Therapeutic Relevance in Hypoxia and Ischemia-Associated Tissue Damage

The therapeutic relevance of this compound and its derivatives in the context of hypoxia and ischemia-associated tissue damage is not well-established in the available scientific literature. Hypoxia and ischemia lead to a cascade of detrimental cellular events, including mitochondrial dysfunction, oxidative stress, and inflammation, ultimately causing tissue damage.

Pharmacological agents that target these pathways are of significant interest for treating conditions such as stroke, myocardial infarction, and other ischemic injuries. While the pyridazine scaffold is present in compounds with diverse pharmacological profiles, specific data on the protective effects of this compound in models of hypoxia and ischemia are lacking. nih.gov

The potential for any compound to be therapeutically relevant in this context would depend on its ability to interfere with the pathological processes triggered by oxygen and nutrient deprivation. This could include mechanisms such as inhibiting the production of reactive oxygen species, preserving mitochondrial integrity, or modulating inflammatory responses. Without specific preclinical data demonstrating such effects for this compound, its therapeutic potential in ischemia-associated tissue damage remains speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Chloro 4,5 Dimethylpyridazin 3 Amine Derivatives

Identification of Pharmacophoric Features for Target Interaction

The pharmacophoric features of a molecule are the essential spatial and electronic characteristics necessary for optimal interaction with a specific biological target. For derivatives of the pyridazine (B1198779) family, these features typically include a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions.

In the 6-Chloro-4,5-dimethylpyridazin-3-amine scaffold, the key pharmacophoric elements are:

Hydrogen Bond Donors: The primary amine group (-NH2) at the 3-position is a critical hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atoms within the pyridazine ring act as hydrogen bond acceptors.

Hydrophobic Pockets: The methyl groups at positions 4 and 5, along with the chlorine atom at position 6, can fit into hydrophobic pockets of a target protein, enhancing binding affinity. The chlorine atom, in particular, can also participate in halogen bonding.

These features allow the scaffold to mimic the interactions of endogenous ligands with various receptors, making it a valuable starting point for drug design. For instance, in the context of kinase inhibition, the pyridazine core can function as a hinge-binding motif, a common strategy for ATP-competitive inhibitors.

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

Systematic modification of the this compound scaffold is crucial for optimizing its biological profile. The effects of various substituents on potency and selectivity are often evaluated. For example, in related heterocyclic systems like aminopyrimidines designed as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, the introduction of methyl groups significantly influences selectivity. nih.gov

The chlorine atom at the 6-position is a particularly important site for modification. It can be replaced by various other groups to modulate activity. For instance, studies on analogous 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles demonstrated that replacing the 6'-chloro group with cyclic secondary amines like piperidine (B6355638) or morpholine (B109124) led to compounds with significant analgesic activity. nih.gov This suggests that the space occupied by the chlorine atom is amenable to larger, more complex substitutions that can lead to new interactions with the target protein.

Table 1: Illustrative Substituent Effects on Biological Potency in a Related Pyridazine Series Note: This data is illustrative and based on related pyridazine derivatives to demonstrate the principles of SAR.

Compound IDR1 (at position 6)R2 (Aryl group)Biological Activity (% Inhibition)
4A -ClPhenyl55.2%
4D -Cl4-Chlorophenyl70.1%
7A -PiperidinePhenyl60.5%
7C -Piperidine4-Methoxyphenyl72.3%

Data adapted from studies on analgesic pyridazine-pyrazole derivatives. nih.gov

This table shows that modifying the aryl group (R2) from phenyl to 4-chlorophenyl increases potency. nih.gov Similarly, replacing the chlorine at R1 with a piperidine group and modifying the aryl substituent can further enhance the biological effect. nih.gov

Conformational Analysis and Molecular Recognition Profiling of this compound Derived Scaffolds

The three-dimensional shape (conformation) of a molecule and how it is recognized by its biological target are fundamental to its activity. The pyridazine ring is a relatively flat and rigid structure, which limits the number of possible conformations and can be advantageous for designing specific inhibitors.

Molecular docking studies are often employed to predict the binding mode of such scaffolds. For example, docking simulations of related pyridazine-pyrazole derivatives into the active site of the cyclooxygenase-2 (COX-2) enzyme helped to rationalize their analgesic activity. nih.gov These studies can reveal key interactions, such as hydrogen bonds between the amine group and receptor residues, and hydrophobic interactions involving the methyl and chloro substituents. The planarity of the pyridazine ring allows it to slide into flat, aromatic-rich regions of a binding site, while substituents can project into adjacent pockets to confer potency and selectivity.

Ligand-Receptor Binding Affinity Profiling of this compound Analogs

Binding affinity measures the strength of the interaction between a ligand and its receptor. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Profiling the binding affinity of a series of analogs provides direct evidence for SAR.

In a study on related aminopyrimidine derivatives as selective FGFR4 inhibitors, compounds were synthesized and evaluated for their inhibitory activity against a panel of kinases. nih.gov This type of screening is essential to determine both the on-target potency and the off-target selectivity. A compound with high affinity for the intended target and low affinity for other related targets is generally preferred.

Table 2: Illustrative Ligand-Receptor Binding Affinity of Related Aminopyrimidine Analogs against FGFR Kinases Note: This data is illustrative and based on related heterocyclic compounds to demonstrate the principles of binding affinity profiling.

Compound IDFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)
BLU9931 24701850440029
Compound 6O >10000>10000>1000035
Compound 6A 20011018015

Data adapted from studies on selective FGFR4 inhibitors. nih.gov

This table illustrates how structural modifications can dramatically alter the selectivity profile. Compound 6A shows potent inhibition across all FGFR subtypes, whereas Compound 6O demonstrates exceptional selectivity for FGFR4, highlighting the subtle structural changes that govern molecular recognition. nih.gov

Impact of Structural Modifications on Cellular Uptake and Intracellular Distribution

For a compound to be effective, it must not only bind to its target but also reach it. This involves crossing the cell membrane and achieving an adequate concentration at the site of action. The physicochemical properties of a molecule, which are dictated by its structure, govern its ability to do so.

Structural modifications can significantly impact properties like lipophilicity, solubility, and polarity, which in turn affect cellular uptake.

Lipophilicity: Increasing the lipophilicity, for example by adding hydrophobic substituents, can enhance passive diffusion across the lipid bilayer of the cell membrane, but excessive lipophilicity can lead to poor solubility and non-specific binding.

Polarity: The introduction of polar groups, such as hydroxyls or amines, can increase aqueous solubility but may hinder membrane permeation unless balanced by other factors.

Surface Modification: While more common for larger nanoparticles, the principles of surface modification can apply. For instance, adding charged groups can alter the interaction with the negatively charged cell surface. nih.gov Studies have shown that surface hydrophobicity can affect not only cell uptake but also biodistribution. mdpi.com

Mechanistic Investigations and Molecular Pharmacology of 6 Chloro 4,5 Dimethylpyridazin 3 Amine and Its Active Derivatives

Elucidation of Specific Molecular Mechanisms of Action

Research into the derivatives of 6-chloro-4,5-dimethylpyridazin-3-amine has identified them as a novel class of inhibitors for the NOD-like receptor protein 3 (NLRP3) inflammasome. researchgate.netnih.gov The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses. nih.gov

The activation of the NLRP3 inflammasome is a two-step process: priming and activation. nih.gov The priming step, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β). nih.govresearchgate.net The second signal triggers the assembly of the inflammasome complex, consisting of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. nih.govfrontiersin.org

Derivatives of this compound have been shown to directly bind to the NLRP3 protein. nih.gov This interaction inhibits the assembly and activation of the inflammasome. One of the key mechanisms of inhibition is the suppression of ASC oligomerization, a crucial step in the formation of the functional inflammasome complex. nih.govnih.gov By preventing ASC polymerization, these compounds effectively block the recruitment and subsequent activation of pro-caspase-1. nih.gov

Identification and Validation of Primary and Secondary Biological Targets

The primary biological target for the active derivatives of this compound has been unequivocally identified as the NLRP3 inflammasome . researchgate.netnih.govacs.org This multiprotein complex is a key player in the inflammatory process, and its aberrant activation is implicated in a wide range of inflammatory diseases. frontiersin.orgnih.gov

Validation of NLRP3 as the primary target has been achieved through various in vitro and in vivo studies. For instance, the derivative ASP0965 has demonstrated potent, dose-dependent inhibition of IL-1β production in cellular assays, a direct downstream consequence of NLRP3 inflammasome activation. probechem.com Furthermore, studies with pyridazine (B1198779) derivatives have shown significant inhibitory effects on nigericin-induced IL-1β release in various cell types, including THP-1 cells, bone marrow-derived macrophages (BMDMs), and peripheral blood mononuclear cells (PBMCs). nih.gov

The specificity of these derivatives for the NLRP3 inflammasome over other inflammasomes, such as NLRC4 or AIM2, is a critical aspect of their validation as targeted therapeutic agents. While detailed selectivity profiles for all derivatives are not available, the direct binding to the NLRP3 protein suggests a high degree of specificity. nih.gov

At present, there is limited information in the public domain regarding the identification and validation of secondary biological targets for this compound or its active derivatives. The primary focus of research has been on their role as NLRP3 inflammasome inhibitors.

Interrogation of Downstream Signaling Cascades and Transcriptional Regulation

The inhibition of the NLRP3 inflammasome by derivatives of this compound leads to the modulation of several downstream signaling cascades. The most immediate effect is the prevention of pro-caspase-1 auto-cleavage and activation. wikipedia.orgmdpi.com

Activated caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms. nih.gov Consequently, the inhibition of caspase-1 activation by these pyridazine derivatives results in a significant reduction in the release of mature IL-1β and IL-18. nih.govnih.gov

Another critical downstream event regulated by caspase-1 is a form of inflammatory programmed cell death known as pyroptosis. wikipedia.org Caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and the release of cellular contents, further propagating the inflammatory response. nih.gov Pyridazine-based NLRP3 inhibitors have been shown to inhibit pyroptosis by blocking this cascade. nih.govnih.gov

Analysis of Pathway Crosstalk and Integrated Cellular Responses

The NLRP3 inflammasome is a central hub for inflammatory signaling and exhibits significant crosstalk with other cellular pathways. bioengineer.org For instance, the activation of the NLRP3 inflammasome is intricately linked to cellular stress signals such as reactive oxygen species (ROS) production, mitochondrial dysfunction, and lysosomal damage. frontiersin.orgfrontiersin.org

Inhibitors derived from this compound, by targeting NLRP3, can influence the integrated cellular response to these stressors. For example, in neuroinflammatory conditions, the over-activation of the NLRP3 inflammasome in microglia is a key pathological feature. researchgate.net By inhibiting this pathway, pyridazine derivatives can mitigate the neuroinflammatory response.

Furthermore, there is crosstalk between different forms of programmed cell death, including apoptosis, necroptosis, and pyroptosis, in a process termed PANoptosis. bioengineer.org The NLRP3 inflammasome can act as a central coordinator in this process. bioengineer.org While specific studies on the effect of this compound derivatives on PANoptosis are not yet available, their ability to inhibit a key component of this integrated cell death network suggests a potential for broader effects on cellular fate in inflammatory contexts.

The relationship between the NLRP3 inflammasome and autophagy is another area of significant crosstalk. Upregulated autophagy can inhibit the activation of the NLRP3 inflammasome. researchgate.net The impact of pyridazine-based inhibitors on this interplay is an area for future investigation.

Protein-Ligand Interaction Studies (e.g., Co-crystallography, HDX-MS)

Understanding the precise molecular interactions between a drug and its target is fundamental to rational drug design. For NLRP3 inflammasome inhibitors, protein-ligand interaction studies are crucial for elucidating the mechanism of action and for optimizing inhibitor potency and selectivity.

While specific co-crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS) data for this compound or its currently reported active derivatives are not publicly available, the principles of such studies can be understood from research on other NLRP3 inhibitors.

X-ray crystallography has been successfully used to determine the structure of the NLRP3 NACHT domain in complex with inhibitors like MCC950. nih.govresearchgate.net These studies have revealed a binding pocket within the NACHT domain, demonstrating that the inhibitor acts as a molecular glue to lock the protein in an inactive conformation. nih.gov This structural information is invaluable for the structure-based design of new and improved NLRP3 inhibitors. nih.gov

Molecular docking studies are also employed to predict the binding modes of new chemical entities within the NLRP3 structure. mdpi.com For pyridazine derivatives, mechanism studies have indicated direct binding to the NLRP3 protein, and it is likely that they also bind within a pocket in the NACHT domain, thereby preventing the conformational changes necessary for inflammasome assembly. nih.gov Future co-crystallography studies with these pyridazine derivatives would provide definitive evidence of their binding mode and facilitate further optimization of this chemical series.

Interactive Data Table: Activity of this compound Derivatives

CompoundTargetAssayIC50 (nM)Reference
ASP0965NLRP3 InflammasomeIn vitro IL-1β inhibitory activity8.4 probechem.com
ASP0965NLRP3 InflammasomeASC speck formation in THP-1 cells5.7 probechem.com
ASP0965NLRP3 Inflammasomeα-synuclein-dependent IL-1β production in THP-1 cells6.3 probechem.com
P33NLRP3 InflammasomeNigericin-induced IL-1β release in THP-1 cells2.7 nih.gov
P33NLRP3 InflammasomeNigericin-induced IL-1β release in BMDMs15.3 nih.gov
P33NLRP3 InflammasomeNigericin-induced IL-1β release in PBMCs2.9 nih.gov
N102NLRP3-dependent pyroptosisCell pyroptosis induced by nigericin (B1684572) (EC50)29 nih.gov

Computational Chemistry and in Silico Approaches Applied to 6 Chloro 4,5 Dimethylpyridazin 3 Amine

Molecular Docking and Binding Mode Prediction of 6-Chloro-4,5-dimethylpyridazin-3-amine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding mode of potential drug candidates and for structure-based drug design. For derivatives of this compound, docking studies would be instrumental in elucidating their interactions with specific biological targets, such as protein kinases, which are often implicated in various diseases.

In a study on 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, a related chloropyridazine derivative, molecular docking was employed to predict its binding interactions with Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov The analysis revealed that the compound interacts with both kinases through a combination of hydrophobic interactions and hydrogen bonding. nih.gov Such studies provide valuable insights into the key amino acid residues involved in the binding, which can guide the design of more potent and selective inhibitors. For instance, the binding energies can be calculated to compare the affinity of different derivatives for the target protein, as shown in the hypothetical table below.

Table 1: Hypothetical Molecular Docking Results for 6-Chloropyridazine Derivatives against a Kinase Target

Compound Binding Energy (kcal/mol) Interacting Residues Hydrogen Bonds
Derivative 1 -8.5 MET793, LYS745, ASP855 2
Derivative 2 -7.9 LEU718, VAL726, ALA743 1

This table is illustrative and does not represent actual experimental data for this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

A study on aminopyridazine derivatives as selective GABA-A receptor antagonists developed a QSAR model to understand the structural requirements for their biological activity. dovepress.com The model, which was validated internally, indicated that a combination of constitutional, geometrical, and physicochemical properties influences the receptor antagonism. dovepress.com Such models can guide the optimization of derivatives of this compound by suggesting specific modifications to enhance their desired activity. For example, the model might indicate that increasing the hydrophobicity at a particular position could lead to a more potent compound.

Table 2: Example of Descriptors Used in a QSAR Model for Aminopyridazine Analogs

Descriptor Description Correlation with Activity
LogP Lipophilicity Positive
Molecular Weight Size of the molecule Negative
Number of H-bond donors Hydrogen bonding capacity Positive

This table is a generalized representation of descriptors that could be used in a QSAR study.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that possess the desired features and are therefore likely to be active.

For aminopyridazine derivatives, a pharmacophore model predicted that hydrophobicity and aromaticity at the sixth position and aliphatic hydrophobic substituents at the fourth position of the aminopyridazine nucleus are crucial for activity. dovepress.com This model suggests that an electron-rich environment near the 3-amino cationic center of the pyridazine (B1198779) ring is important for binding to the target. dovepress.com Such a model could be applied to virtually screen for novel ligands with a this compound scaffold, identifying new compounds with potentially improved therapeutic profiles. The key pharmacophoric features might include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Molecular Dynamics Simulations to Characterize Conformational Flexibility and Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug design, MD simulations can provide detailed insights into the conformational flexibility of a ligand, the stability of the ligand-receptor complex, and the specific interactions that govern binding.

While specific MD simulation data for this compound is not available, studies on other substituted heterocyclic compounds demonstrate the utility of this technique. For instance, MD simulations of pyrazine (B50134) derivatives interacting with human serum albumin (HSA) have shown how these ligands can induce conformational changes in the protein and have highlighted the stability of the binding. researchgate.net For derivatives of this compound, MD simulations could be used to refine the binding poses obtained from molecular docking, to calculate binding free energies with greater accuracy, and to understand the dynamic nature of their interactions with a biological target.

In Silico ADME and Toxicity Predictions for Derived Compounds

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction models are used to assess the drug-like properties of compounds at an early stage of the drug discovery process. These predictions help to identify potential liabilities, such as poor absorption or potential toxicity, allowing for the prioritization of compounds with more favorable profiles.

Various online tools and software can be used to predict the ADMET properties of derivatives of this compound. These predictions are based on the chemical structure of the molecule and can provide estimates for a range of properties.

Table 3: Hypothetical In Silico ADMET Profile for a this compound Derivative

Property Predicted Value Interpretation
Human Intestinal Absorption High Well-absorbed from the gut
Blood-Brain Barrier Penetration Low Unlikely to cause CNS side effects
CYP2D6 Inhibition Non-inhibitor Low risk of drug-drug interactions
Ames Mutagenicity Non-mutagenic Low risk of carcinogenicity

This table is for illustrative purposes and represents the type of data that can be generated from in silico ADMET prediction tools.

Studies on other chloropyridine and heterocyclic derivatives have demonstrated the utility of these predictive models in identifying compounds with promising pharmacokinetic and safety profiles. researchgate.netnih.gov By applying these methods to novel derivatives of this compound, researchers can de-risk their drug discovery programs and focus on compounds with a higher probability of success in clinical development.

Translational Research and Future Therapeutic Development Prospects for 6 Chloro 4,5 Dimethylpyridazin 3 Amine Based Compounds

Advancements in Preclinical Efficacy and Safety Profiling

While specific preclinical data for 6-Chloro-4,5-dimethylpyridazin-3-amine is not extensively published, the broader class of pyridazine (B1198779) derivatives has demonstrated significant promise in various cancer models. Research indicates that the pyridazine core can be a crucial element in the design of kinase inhibitors, which are a major class of targeted cancer therapies. nih.govnih.gov

Derivatives of the closely related pyridazinone scaffold have been synthesized and evaluated as potent inhibitors of key oncogenic kinases such as C-terminal Src Kinase (CSK), which is involved in T-cell activation and presents a target for immuno-oncology. nih.gov For instance, the development of pyridazinone-based CSK inhibitors has shown that modifications to the core structure can lead to compounds with potent biochemical and cellular activity, capable of increasing T-cell proliferation. nih.gov

Furthermore, novel 3,6-disubstituted pyridazine derivatives have been designed and screened against the NCI-60 human tumor cell line panel, demonstrating broad-spectrum anticancer activity. One of the most active compounds from this series exhibited significant growth inhibition against renal and non-small cell lung cancer cell lines. researchgate.net In vivo studies using an Ehrlich ascites carcinoma solid tumor model showed a reduction in tumor volume without notable toxicity, highlighting the therapeutic potential of this class of compounds.

The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and capacity for hydrogen bonding, contribute to its effectiveness in molecular recognition of biological targets. nih.gov These properties are advantageous in designing selective and potent inhibitors.

Table 1: Preclinical Anticancer Activity of Selected Pyridazine Derivatives

Compound ClassTarget/MechanismCancer ModelsKey Findings
Pyridazinone DerivativesC-terminal Src Kinase (CSK) InhibitorsIn vitro cellular assaysIncreased T-cell proliferation, demonstrating immuno-oncology potential. nih.gov
3,6-disubstituted Pyridazine DerivativesJNK1 Pathway InhibitionNCI-60 cell lines, Ehrlich ascites carcinomaBroad-spectrum anticancer activity, tumor volume reduction in vivo. researchgate.net
Thienopyridazine DerivativesChk1/2 InhibitorsNot specifiedPotential as checkpoint kinase inhibitors. nih.gov

This table is illustrative and based on the activities of related pyridazine compounds, as specific data for this compound is limited.

Challenges in Translating this compound Research to Clinical Applications

Despite the promising preclinical data for the broader class of pyridazine derivatives, the translation of this research into clinical applications faces several hurdles. A significant challenge in the development of kinase inhibitors, a likely application for this compound derivatives, is the emergence of drug resistance. tandfonline.com Cancer cells can develop mutations in the target kinase or activate alternative signaling pathways, rendering the inhibitor ineffective.

Another challenge lies in achieving a desirable therapeutic index. While many pyridazine derivatives show potent anticancer activity, ensuring selectivity for cancer cells over healthy cells is crucial to minimize off-target effects and toxicity. The development of highly selective inhibitors is a key focus in medicinal chemistry. nih.gov

Furthermore, the journey from a promising preclinical compound to an approved drug is long and arduous, with high attrition rates. Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are required to ensure the drug candidate has suitable pharmacokinetic and safety profiles for human use. The unique physicochemical properties of the pyridazine ring, while beneficial for target binding, may also present challenges in terms of metabolic stability and bioavailability that need to be carefully optimized. nih.gov

Synergistic Effects in Combination Therapies with this compound Derivatives

To overcome challenges such as drug resistance and to enhance therapeutic efficacy, combination therapies are a cornerstone of modern oncology. While specific studies on combination therapies involving this compound are yet to be published, the mechanisms of action of related pyridazine kinase inhibitors suggest significant potential for synergistic interactions.

For instance, CSK inhibitors derived from a pyridazinone scaffold have been proposed to synergize with anti-PD-1/PD-L1 immunotherapy. nih.govacs.org By enhancing T-cell activation, these inhibitors could potentially augment the response to immune checkpoint inhibitors.

Given that many pyridazine derivatives target key signaling pathways involved in cell proliferation and survival, combining them with conventional chemotherapy or other targeted agents could lead to enhanced tumor cell killing and delayed onset of resistance. For example, a kinase inhibitor based on the this compound scaffold could be combined with a DNA-damaging agent, where the former would prevent the cancer cells from repairing the damage induced by the latter.

Emerging Research Avenues and Untapped Potential of this compound in Drug Discovery

The versatility of the pyridazine scaffold opens up numerous avenues for future research and drug discovery beyond its current applications. The unique electronic and steric properties of this compound make it an attractive starting point for the synthesis of novel compound libraries targeting a wide range of biological targets.

One emerging area is the development of pyridazine-based compounds for neurodegenerative diseases. For example, pyridazinone derivatives have been investigated as selective monoamine oxidase-B (MAO-B) inhibitors, which have therapeutic potential in conditions like Parkinson's disease. mdpi.com

The anti-inflammatory properties of pyridazine derivatives are also being explored. Some compounds have shown potential as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2, which are key enzymes in the inflammatory pathway. nih.gov This suggests that derivatives of this compound could be developed for inflammatory disorders.

Furthermore, the pyridazine ring has been incorporated into compounds with antimicrobial and antiviral activities. researchgate.netresearchgate.net This highlights the broad therapeutic potential of this heterocyclic system and suggests that novel derivatives of this compound could be investigated for infectious diseases.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-Chloro-4,5-dimethylpyridazin-3-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential chlorination and amination of a pyridazine precursor. For example, chlorination at the 6-position can be achieved using POCl₃ or PCl₅ under reflux, followed by amination via nucleophilic substitution with ammonia or ammonium hydroxide. Optimization includes:

  • Temperature control (e.g., 80–100°C for chlorination).
  • Catalyst screening (e.g., AlCl₃ for regioselectivity).
  • Solvent selection (e.g., DMF for amination efficiency).
    Yield improvements (60–75%) are reported when using excess NH₃ in a sealed reactor .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of:

  • ¹H/¹³C NMR : To verify substitution patterns (e.g., δ 2.1–2.3 ppm for methyl groups; δ 6.8–7.0 ppm for pyridazine protons).
  • IR Spectroscopy : N-H stretching (3300–3400 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z ≈ 171 [M+H]⁺.
    Cross-referencing with synthetic intermediates (e.g., dechlorinated analogs) reduces ambiguity .

Q. How does the electronic environment of the pyridazine ring influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl group at position 6 activates the ring for nucleophilic substitution at position 3. Computational studies (DFT) show:

  • Lower LUMO energy at position 3 due to Cl’s inductive effect.
  • Steric hindrance from 4,5-dimethyl groups slows reactions at adjacent positions.
    Experimental validation via kinetic studies (e.g., comparing reaction rates with non-methylated analogs) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability. Strategies include:

  • Standardized Assays : Reproducing results across multiple cell lines (e.g., HEK-293 vs. HeLa).
  • Dose-Response Curves : Identifying IC₅₀ discrepancies due to solvent effects (e.g., DMSO vs. ethanol).
  • Metabolic Stability Tests : Assessing degradation in liver microsomes to rule out false negatives.
    Cross-disciplinary collaboration with bioinformatics teams can align in vitro/in vivo data .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :

  • 3D-QSAR : Use CoMFA or CoMSIA models trained on antileukemic activity data from triazine analogs (R² > 0.85).
  • Molecular Docking : Target-specific simulations (e.g., kinase binding pockets) to prioritize substituents at position 3.
  • ADMET Prediction : Tools like SwissADME to filter candidates with poor bioavailability.
    Validation via synthesis and bioassays of top-ranked analogs is critical .

Q. How can researchers design experiments to probe the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC.
  • Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 enzymes to identify vulnerable sites (e.g., N-H bond cleavage).
  • Light Stability : UV-vis spectroscopy under UVA/UVB to assess photodegradation kinetics.
    Data should inform formulation strategies (e.g., lyophilization for lab use) .

Data Contradiction and Validation

Q. What statistical methods are recommended for analyzing inconsistent biological replicate data in studies involving this compound?

  • Methodological Answer :

  • Grubbs’ Test : Identify outliers in dose-response datasets.
  • Two-Way ANOVA : Isolate variability due to treatment vs. experimental batch effects.
  • Meta-Analysis : Aggregate data from published studies (e.g., RevMan software) to calculate pooled effect sizes.
    Pre-registration of experimental protocols reduces bias .

Synthesis and Purification Optimization

Q. Which chromatographic techniques are optimal for purifying this compound from byproducts like dechlorinated analogs?

  • Methodological Answer :

  • Reverse-Phase HPLC : C18 column with acetonitrile/water (70:30) mobile phase.
  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (5–20% EtOAc).
  • Recrystallization : Ethanol/water mixtures at 4°C for high-purity crystals (>98%).
    Monitor by TLC (Rf ≈ 0.4 in EtOAc/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4,5-dimethylpyridazin-3-amine
Reactant of Route 2
6-Chloro-4,5-dimethylpyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.